molecular formula C26H20ClNO4S B14404975 Perchloric acid;1,1,4-triphenyl-2,3-benzothiazine CAS No. 88235-20-5

Perchloric acid;1,1,4-triphenyl-2,3-benzothiazine

Cat. No.: B14404975
CAS No.: 88235-20-5
M. Wt: 478.0 g/mol
InChI Key: DHMREGDPOLYNAX-UHFFFAOYSA-N
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Description

Perchloric acid;1,1,4-triphenyl-2,3-benzothiazine is a chemical compound that combines the properties of perchloric acid and benzothiazine derivatives. Perchloric acid is a strong mineral acid known for its highly reactive and oxidizing nature, while benzothiazine derivatives are heterocyclic compounds with significant biological activities. The combination of these two components results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perchloric acid;1,1,4-triphenyl-2,3-benzothiazine typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure to yield the desired benzothiazine compound . The reaction conditions often involve the use of concentrated sulfuric acid to promote ring closure and the formation of the benzothiazine structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would require careful handling of perchloric acid due to its highly reactive and potentially explosive nature . Safety measures and proper equipment are essential to ensure safe production.

Chemical Reactions Analysis

Types of Reactions

Perchloric acid;1,1,4-triphenyl-2,3-benzothiazine can undergo various chemical reactions, including:

    Oxidation: Due to the presence of perchloric acid, the compound can act as a strong oxidizing agent.

    Reduction: The benzothiazine moiety can participate in reduction reactions under appropriate conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong acids (e.g., sulfuric acid), bases, and oxidizing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives of the benzothiazine moiety, while substitution reactions can introduce various functional groups onto the aromatic rings .

Properties

CAS No.

88235-20-5

Molecular Formula

C26H20ClNO4S

Molecular Weight

478.0 g/mol

IUPAC Name

perchloric acid;1,1,4-triphenyl-2,3-benzothiazine

InChI

InChI=1S/C26H19NS.ClHO4/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(28-27-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22;2-1(3,4)5/h1-19H;(H,2,3,4,5)

InChI Key

DHMREGDPOLYNAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(C3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5.OCl(=O)(=O)=O

Origin of Product

United States

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